3-(Benzylamino)phenol

Übersicht

Beschreibung

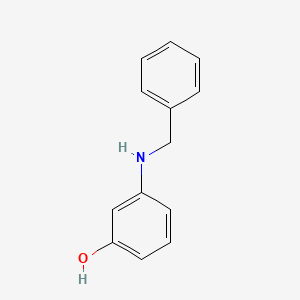

3-(Benzylamino)phenol is an organic compound that belongs to the class of phenols It consists of a benzylamino group attached to the third position of a phenol ring

Wissenschaftliche Forschungsanwendungen

3-(Benzylamino)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3-nitrophenol with benzylamine under reducing conditions. The nitro group is first reduced to an amino group, which then reacts with benzylamine to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Benzylamino)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Sodium dichromate, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of this compound.

Wirkmechanismus

The mechanism of action of 3-(Benzylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electrostatic interactions, while the benzylamino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

Benzylamine: Contains a benzyl group attached to an amino group.

3-Aminophenol: Similar structure but with an amino group instead of a benzylamino group.

Comparison:

Phenol vs. 3-(Benzylamino)phenol: this compound has additional functional groups that provide more sites for chemical reactions and interactions, making it more versatile in applications.

Benzylamine vs. This compound: The presence of the phenolic group in this compound introduces additional reactivity and potential for hydrogen bonding.

3-Aminophenol vs. This compound: The benzyl group in this compound adds hydrophobic character, which can influence its interactions with biological molecules and its solubility in organic solvents.

Biologische Aktivität

3-(Benzylamino)phenol, a compound with significant structural and functional properties, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with an amino group and a hydroxyl group, which contributes to its biological activity. The presence of both amine and phenolic functionalities allows for diverse interactions with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. For instance, derivatives have been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related cellular damage. A study highlighted that certain benzylamine derivatives demonstrated significant antioxidant activity against various radicals, suggesting potential applications in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory pathways. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. This suggests that this compound could play a role in managing inflammatory conditions .

Antimicrobial Properties

Several studies have explored the antimicrobial potential of benzylamine derivatives. For example, research on related compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Similar compounds have shown affinity for various receptors, including opioid receptors, which can modulate pain and inflammation .

- Enzyme Inhibition : Inhibition of enzymes such as tyrosinase has been observed, particularly in studies focusing on skin pigmentation disorders. This suggests potential applications in dermatological therapies .

- Radical Scavenging : The phenolic hydroxyl group is crucial for antioxidant activity, allowing the compound to neutralize free radicals effectively.

Case Study: Antioxidant Efficacy

In a comparative study assessing the antioxidant activities of various phenolic compounds, this compound exhibited a significant reduction in oxidative stress markers in vitro. The compound was tested against standard antioxidants like ascorbic acid and showed comparable efficacy in scavenging DPPH radicals (IC50 values were statistically significant) .

Case Study: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of related compounds revealed that this compound significantly reduced the expression of inflammatory mediators in cultured macrophages. The study utilized LPS-stimulated cells to demonstrate that treatment with the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

3-(benzylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14-15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOQLJFFNTWVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.